molecular formula C17H24BNO4 B13696871 2-Methoxy-4-(2-oxo-1-pyrrolidinyl)phenylboronic Acid Pinacol Ester

2-Methoxy-4-(2-oxo-1-pyrrolidinyl)phenylboronic Acid Pinacol Ester

Cat. No.: B13696871
M. Wt: 317.2 g/mol
InChI Key: VOPZOOWTHFAZME-UHFFFAOYSA-N
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Description

2-Methoxy-4-(2-oxo-1-pyrrolidinyl)phenylboronic Acid Pinacol Ester is a boronic ester derivative commonly used in organic synthesis, particularly in Suzuki–Miyaura coupling reactions. This compound is valued for its stability and reactivity, making it a versatile reagent in the formation of carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-4-(2-oxo-1-pyrrolidinyl)phenylboronic Acid Pinacol Ester typically involves the reaction of the corresponding boronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out in an organic solvent such as toluene, and water is azeotropically removed to drive the reaction to completion .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-Methoxy-4-(2-oxo-1-pyrrolidinyl)phenylboronic Acid Pinacol Ester in Suzuki–Miyaura coupling involves several key steps:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methoxy-4-(2-oxo-1-pyrrolidinyl)phenylboronic Acid Pinacol Ester is unique due to its specific functional groups, which provide distinct reactivity and stability compared to other boronic esters. Its methoxy and pyrrolidinyl groups enhance its solubility and compatibility with various reaction conditions, making it a valuable reagent in organic synthesis.

Properties

Molecular Formula

C17H24BNO4

Molecular Weight

317.2 g/mol

IUPAC Name

1-[3-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrrolidin-2-one

InChI

InChI=1S/C17H24BNO4/c1-16(2)17(3,4)23-18(22-16)13-9-8-12(11-14(13)21-5)19-10-6-7-15(19)20/h8-9,11H,6-7,10H2,1-5H3

InChI Key

VOPZOOWTHFAZME-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)N3CCCC3=O)OC

Origin of Product

United States

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